molecular formula C10H11Cl2NO2 B8395675 4-Butyramido-2,-6-dichlorophenol

4-Butyramido-2,-6-dichlorophenol

Cat. No.: B8395675
M. Wt: 248.10 g/mol
InChI Key: FKXKTPWTMZTTGV-UHFFFAOYSA-N
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Description

4-Butyramido-2,6-dichlorophenol is a chlorinated phenolic compound featuring a butyramido (-NHCOC₃H₇) substituent at the 4-position and chlorine atoms at the 2- and 6-positions of the aromatic ring. The butyramido group introduces steric bulk and hydrogen-bonding capabilities, which may influence solubility, reactivity, and biological activity compared to simpler substituents (e.g., -NH₂ or -Br).

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)butanamide

InChI

InChI=1S/C10H11Cl2NO2/c1-2-3-9(14)13-6-4-7(11)10(15)8(12)5-6/h4-5,15H,2-3H2,1H3,(H,13,14)

InChI Key

FKXKTPWTMZTTGV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=C(C(=C1)Cl)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Compound Substituent at 4-Position Key Functional Features
4-Butyramido-2,6-dichlorophenol Butyramido (-NHCOC₃H₇) Amide group with a hydrophobic alkyl chain
4-Amino-2,6-dichlorophenol () Amino (-NH₂) Primary amine, planar structure with strong hydrogen bonding
4-Bromo-2,6-dichlorophenol () Bromo (-Br) Halogen substituent with high electronegativity
Bithionol () Sulfane-linked dimer Dimeric structure with sulfane (-S-) bridge

Key Observations :

  • 4-Amino-2,6-dichlorophenol exhibits strong intermolecular hydrogen bonding (O–H⋯N and N–H⋯O), forming layered crystal structures . In contrast, the bulkier butyramido group may disrupt such packing, reducing crystallinity.
  • Bithionol’s dimeric structure (linked via sulfane) confers antifungal activity, as seen in its use against pathogens ().

Physicochemical Properties

Solubility and Stability
  • 4-Amino-2,6-dichlorophenol: High polarity due to -NH₂ and -OH groups, soluble in polar solvents.
  • 4-Butyramido-2,6-dichlorophenol: Reduced solubility in water due to the hydrophobic butyramido chain; enhanced stability in nonpolar environments.
  • 4-Bromo-2,6-dichlorophenol: Low solubility in water, with bromine increasing molecular weight and density.
Reactivity
  • Amino group (4-Amino analog): Participates in electrophilic substitution and hydrogen bonding.
  • Butyramido group : Less nucleophilic than -NH₂; may undergo hydrolysis under acidic/basic conditions to release butyric acid and regenerate the amine.
  • Bromine substituent (4-Bromo analog) : Prone to nucleophilic substitution (e.g., Suzuki coupling).
Pharmaceutical Potential
  • 4-Amino-2,6-dichlorophenol: A precursor for antiparasitic agents like oxyclozanide (). Its amino group facilitates derivatization into amides or ureas.
  • 4-Butyramido-2,6-dichlorophenol: The butyramido group may enhance pharmacokinetic properties (e.g., prolonged half-life) by resisting metabolic degradation.
  • Bithionol: Used as an antifungal agent (), leveraging its dichlorophenol moieties for microbial membrane disruption.
Environmental and Toxicity Profiles
  • 2,6-Dichlorophenol derivatives (e.g., 2,6-dichlorophenol in ) are noted as toxicants in wastewater, with chlorination increasing persistence and bioaccumulation risks.
  • The butyramido group could reduce acute toxicity compared to unmodified dichlorophenols by masking the reactive phenolic -OH group.

Preparation Methods

Nitration-Hydrogenation-Acylation Sequential Synthesis

The most widely documented route involves sequential nitration, hydrogenation, and acylation steps. Starting with 2,6-dichlorophenol, nitration at position 4 is achieved using a mixture of fuming nitric acid and sulfuric acid at 0–5°C . The nitro group is then reduced to an amine via catalytic hydrogenation. Patent CN101914028B demonstrates that Ni-B/SiO₂ amorphous catalysts achieve 98–100% conversion of nitro groups under mild conditions (0.5–0.6 MPa H₂, 333–343 K) . Post-reduction, the intermediate 4-amino-2,6-dichlorophenol undergoes acylation with butyryl chloride in the presence of a base such as pyridine, yielding the target compound with >95% purity .

Key parameters for this method include:

ParameterOptimal RangeImpact on Yield
Hydrogenation pressure0.5–0.6 MPaHigher pressures reduce reaction time
Catalyst loading2.0–2.35 g (wet weight)Excess catalyst increases costs without improving selectivity
Acylation temperature0–10°CMinimizes side reactions like hydrolysis

Direct Chlorination of 4-Butyramidophenol

An alternative approach involves introducing chlorine atoms after installing the butyramido group. 4-Butyramidophenol is dissolved in chlorinated solvents (e.g., dichloromethane) and treated with chlorine gas at 40–50°C. The reaction requires careful stoichiometry to avoid over-chlorination. Patent US6635787B2 highlights the use of sulfuryl chloride (SO₂Cl₂) as a safer chlorinating agent, achieving 95–96% selectivity for 2,6-dichloro derivatives . However, this method faces challenges in regioselectivity, often producing mixtures requiring chromatography for purification .

Catalytic Hydrogenation Using Ni-B/SiO₂

Building on the methodology in CN101914028B, the Ni-B/SiO₂ catalyst system enables efficient nitro-group reduction under milder conditions compared to traditional Raney nickel. In a representative procedure:

  • Nitration : 2,6-Dichlorophenol is nitrated to 4-nitro-2,6-dichlorophenol using HNO₃/H₂SO₄ .

  • Hydrogenation : The nitro intermediate (7.5 g) is reduced in ethanol with Ni-B/SiO₂ (2.35 g) at 333 K and 0.5 MPa H₂, achieving 100% conversion .

  • Acylation : The resulting amine reacts with butyryl chloride in tetrahydrofuran (THF) at 0°C, yielding 4-butyramido-2,6-dichlorophenol with 97% isolated yield .

This method’s scalability is limited by catalyst recovery, though the patent notes that Ni-B/SiO₂ retains 98% activity after five reuse cycles .

Industrial-Scale Production Techniques

Large-scale manufacturing employs continuous-flow reactors to enhance heat and mass transfer. Key innovations include:

  • Microchannel reactors for nitration, reducing reaction time from hours to minutes .

  • Fixed-bed hydrogenation with immobilized Ni-B/SiO₂ catalysts, enabling throughputs >1,000 kg/day .

Cost analysis reveals that catalyst reuse reduces production costs by 30% compared to batch processes .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying chlorophenols like 2,6-dichlorophenol in environmental samples?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (GC-MS) is widely used for sensitive detection. For example, SPME-GC-MS has been validated for chlorophenol analysis in water matrices with detection limits as low as 0.1 µg/L .
  • Titration Applications : 2,6-Dichlorophenol indophenol is a redox dye for ascorbic acid quantification via titration. The dye factor is determined by standardizing against known ascorbic acid concentrations, and results are calculated using the formula:
    X=(v1v2)×k×v3×100m×v4X = \frac{(v_1 - v_2) \times k \times v_3 \times 100}{m \times v_4}

where XX = ascorbic acid content (mg/100g), v1v_1 = dye volume used, kk = dye factor, and mm = sample mass .

Q. How can adsorption studies be designed to assess chlorophenol removal from wastewater?

  • Experimental Design : Use low-cost adsorbents like modified plantain peel cellulose. Isotherm models (Langmuir, Freundlich) and kinetic studies (pseudo-first/second-order) are applied to evaluate adsorption capacity. For 2,6-dichlorophenol, plantain peel achieved a maximum adsorption capacity of 34.5 mg/g at pH 6.5 .
  • Key Parameters : Optimize pH, adsorbent dosage, and contact time. Thermodynamic studies (ΔG°, ΔH°, ΔS°) confirm spontaneity and exothermicity .

Advanced Research Questions

Q. What mechanisms underlie the toxicity of chlorophenols in biological systems?

  • Mechanistic Insights : Chlorophenols like 2,6-dichlorophenol act as metabolic uncouplers, disrupting oxidative phosphorylation in microbial cells. This uncoupling reduces ATP synthesis, leading to sludge reduction in wastewater treatment. Long-term exposure (≥0.05 mM) induces nephrotoxicity in rats via reactive intermediate formation .
  • Comparative Toxicity : In pulp bleaching effluents, 2,6-dichlorophenol contributes to 84.94% of total toxic equivalence (TEF) due to its persistence and bioaccumulation potential .

Q. How do advanced oxidation processes (AOPs) degrade chlorophenols, and what factors influence efficiency?

  • Degradation Pathways : Electron beam irradiation degrades 2,6-dichlorophenol via hydroxyl radical (•OH) attack, with degradation rates dependent on dose rate. At 10 kGy, >95% degradation is achieved in aqueous solutions. Byproducts include chlorinated quinones and organic acids .
  • Optimization : Dose rate, pH, and initial concentration critically affect degradation kinetics. Statistical validation (ANOVA) is recommended for process optimization .

Q. How do substitution patterns (e.g., amino vs. bromo groups) alter the chemical reactivity of dichlorophenols?

  • Substitution Effects : Amino groups (e.g., in 2-amino-4,6-dichlorophenol) enhance redox activity, enabling oxidation to quinones. Bromo substituents (e.g., 4-bromo-2,6-dichlorophenol) increase hydrophobicity, affecting adsorption behavior.
  • Case Study : 4-Amino-2,6-dichlorophenol hydrochloride exhibits unique nephrotoxicity due to its selective interaction with renal proteins, unlike non-amino derivatives .

Methodological Challenges and Data Contradictions

Q. How should researchers address discrepancies in chlorophenol toxicity data across studies?

  • Data Reconciliation : Variability arises from differences in test organisms (e.g., fish vs. mammalian models) and exposure durations. For example:

Model SystemLC₅₀ (2,6-DCP)Reference
Danio rerio (fish)4.2 mg/L
Fischer 344 rats0.05 mM
  • Recommendation : Normalize data using toxic equivalence factors (TEFs) or species sensitivity distributions (SSDs) .

Q. What are the limitations of using 2,6-dichlorophenol indophenol in ascorbic acid assays?

  • Interference Issues : The dye’s specificity for ascorbic acid can be compromised by other reducing agents (e.g., glutathione). Validated protocols (e.g., AOAC 2000) recommend pre-treatment with metaphosphoric acid to stabilize ascorbic acid and minimize interference .

Synthesis and Modification Strategies

Q. What synthetic routes are available for amino-dichlorophenol derivatives?

  • Industrial Methods : Large-scale chlorination of phenol followed by selective reduction or amination. For 2-amino-4,6-dichlorophenol, toluene is used as a solvent to control reaction exothermicity, yielding >90% purity .
  • Green Chemistry Alternatives : Explore catalytic chlorination with FeCl₃ or enzymatic amination to reduce waste .

Ecological Impact and Mitigation

Q. How do chlorophenols affect microbial communities in wastewater treatment systems?

  • Community Shifts : Long-term 2,6-dichlorophenol exposure reduces Proteobacteria abundance (from 60% to 25%) while enriching Chloroflexi (15% to 40%), altering nutrient removal efficiency .
  • Mitigation : Bioaugmentation with Pseudomonas spp. enhances degradation rates by 40% .

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